molecular formula C22H21NO2 B3712059 5,5-Diethyl-2-phenyl-4H,5H,6H-naphtho[1,2-D][1,3]oxazin-4-one

5,5-Diethyl-2-phenyl-4H,5H,6H-naphtho[1,2-D][1,3]oxazin-4-one

Cat. No.: B3712059
M. Wt: 331.4 g/mol
InChI Key: MVQUVISFHVBFTO-UHFFFAOYSA-N
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Description

5,5-Diethyl-2-phenyl-4H,5H,6H-naphtho[1,2-D][1,3]oxazin-4-one is a complex organic compound that belongs to the class of naphthoxazines This compound is characterized by its unique structure, which includes a naphthalene ring fused with an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Diethyl-2-phenyl-4H,5H,6H-naphtho[1,2-D][1,3]oxazin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-naphthol with an appropriate aldehyde in the presence of an acid catalyst, followed by cyclization with an amine. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5,5-Diethyl-2-phenyl-4H,5H,6H-naphtho[1,2-D][1,3]oxazin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

5,5-Diethyl-2-phenyl-4H,5H,6H-naphtho[1,2-D][1,3]oxazin-4-one has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5,5-Diethyl-2-phenyl-4H,5H,6H-naphtho[1,2-D][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5,5-Dimethyl-2-phenyl-4H,5H,6H-naphtho[1,2-D][1,3]oxazin-4-one
  • 5,5-Diethyl-2-phenyl-5,6-dihydro-4H-naphtho[1,2-D][1,3]oxazin-4-one

Uniqueness

5,5-Diethyl-2-phenyl-4H,5H,6H-naphtho[1,2-D][1,3]oxazin-4-one stands out due to its specific structural features, such as the diethyl and phenyl groups, which confer unique chemical properties and potential applications. Its ability to undergo various chemical reactions and its diverse applications in scientific research further highlight its uniqueness compared to similar compounds.

Properties

IUPAC Name

5,5-diethyl-2-phenyl-6H-benzo[h][3,1]benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2/c1-3-22(4-2)14-16-12-8-9-13-17(16)19-18(22)21(24)25-20(23-19)15-10-6-5-7-11-15/h5-13H,3-4,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQUVISFHVBFTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2=CC=CC=C2C3=C1C(=O)OC(=N3)C4=CC=CC=C4)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5-Diethyl-2-phenyl-4H,5H,6H-naphtho[1,2-D][1,3]oxazin-4-one
Reactant of Route 2
Reactant of Route 2
5,5-Diethyl-2-phenyl-4H,5H,6H-naphtho[1,2-D][1,3]oxazin-4-one
Reactant of Route 3
5,5-Diethyl-2-phenyl-4H,5H,6H-naphtho[1,2-D][1,3]oxazin-4-one
Reactant of Route 4
5,5-Diethyl-2-phenyl-4H,5H,6H-naphtho[1,2-D][1,3]oxazin-4-one
Reactant of Route 5
5,5-Diethyl-2-phenyl-4H,5H,6H-naphtho[1,2-D][1,3]oxazin-4-one
Reactant of Route 6
5,5-Diethyl-2-phenyl-4H,5H,6H-naphtho[1,2-D][1,3]oxazin-4-one

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